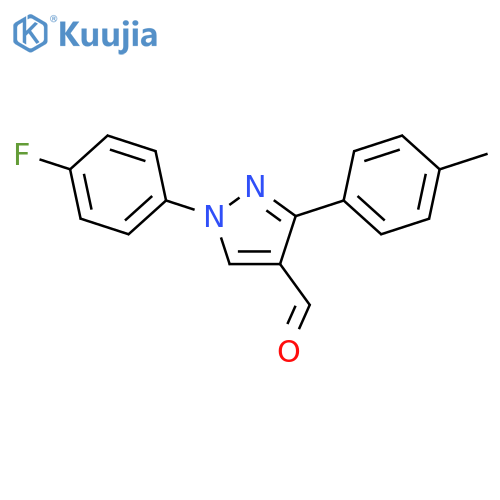Cas no 618098-56-9 (1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE)

1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 化学的及び物理的性質
名前と識別子
-
- 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- AC1LKWIV
- AC1Q2K7B
- AG-A-14710
- CTK7I0310
- MolPort-002-466-942
- 1-(4-fluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde
- 1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
- DTXSID70359996
- AKOS001078561
- CS-0222012
- Z56347168
- G38411
- 1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
- EN300-10107
- MFCD05150390
- SCHEMBL16973972
- 618098-56-9
-
- MDL: MFCD05150390
- インチ: InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3
- InChIKey: YBHVCIIAEJRSLJ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
計算された属性
- 精确分子量: 280.10119120g/mol
- 同位素质量: 280.10119120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 34.9Ų
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10107-1.0g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 1g |
$284.0 | 2023-04-29 | |
| abcr | AB201087-500 mg |
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde; . |
618098-56-9 | 500 mg |
€39.30 | 2023-07-20 | ||
| Enamine | EN300-10107-10.0g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 10g |
$1224.0 | 2023-04-29 | |
| Enamine | EN300-10107-0.1g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-10107-0.5g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| abcr | AB201087-500mg |
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde; . |
618098-56-9 | 500mg |
€52.00 | 2025-02-18 | ||
| Aaron | AR00EDTV-10g |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE |
618098-56-9 | 95% | 10g |
$1708.00 | 2023-12-14 | |
| 1PlusChem | 1P00EDLJ-250mg |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE |
618098-56-9 | 95% | 250mg |
$186.00 | 2024-04-22 | |
| Aaron | AR00EDTV-1g |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE |
618098-56-9 | 95% | 1g |
$416.00 | 2025-02-10 | |
| 1PlusChem | 1P00EDLJ-1g |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE |
618098-56-9 | 95% | 1g |
$401.00 | 2024-04-22 |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDEに関する追加情報
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: A Comprehensive Overview
The compound 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE, identified by the CAS number 618098-56-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system substituted with a 4-fluorophenyl group at position 1 and a 4-methylphenyl group at position 3, with a carbonyl group at position 4. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of pyrazole derivatives as bioactive compounds. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyrazole-based compounds exhibit promising anti-inflammatory and anticancer activities. The presence of electron-withdrawing groups like the fluorophenyl substituent in 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE enhances the molecule's ability to interact with biological targets, making it a valuable candidate for drug discovery.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine and aldehydes. The formation of the pyrazole ring is achieved through cyclization reactions, followed by substitution reactions to introduce the fluorophenyl and methylphenyl groups. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high yields and purity of the final product.
In terms of physical properties, 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE exhibits a melting point of approximately 220°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, indicating its potential use in optoelectronic applications.
The application of this compound extends beyond traditional pharmaceuticals. Recent advancements in materials science have explored its use as a precursor for synthesizing conductive polymers. For example, researchers at Stanford University have reported that derivatives of this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical properties.
In conclusion, 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE represents a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key player in future innovations in drug development and advanced materials.
618098-56-9 (1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE) Related Products
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 94687-10-2(Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
- 2034598-77-9(N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide)
- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)
- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)
- 100519-34-4(Ethyl 4-acetoxybenzoylformate)
- 18501-21-8(1-Hydrazinopropan-2-Ol Oxalate)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 2228656-07-1(2-(2-methyl-3,5-dinitrophenyl)propan-1-amine)
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)
